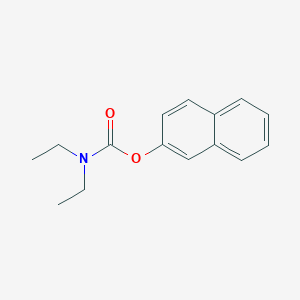

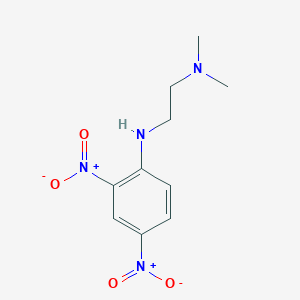

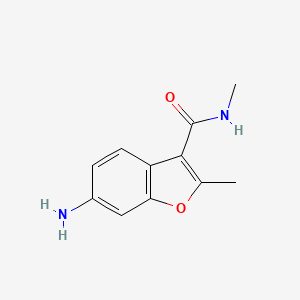

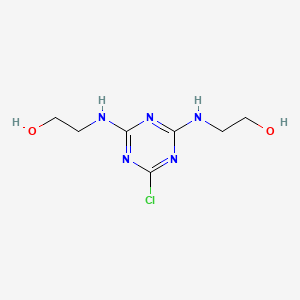

![molecular formula C11H13N3Si B8805924 IMidazo[1,2-b]pyridazine, 3-[2-(triMethylsilyl)ethynyl]- CAS No. 943320-60-3](/img/structure/B8805924.png)

IMidazo[1,2-b]pyridazine, 3-[2-(triMethylsilyl)ethynyl]-

カタログ番号 B8805924

CAS番号:

943320-60-3

分子量: 215.33 g/mol

InChIキー: AUMLXDLZHWMUCA-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imidazo[1,2-b]pyridazine, 3-[2-(triMethylsilyl)ethynyl]- is a compound that belongs to the class of imidazopyridines . Imidazopyridines are important fused bicyclic heterocycles recognized for their wide range of applications in medicinal chemistry . Some imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tuberculosis .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been reported via an iodine-catalyzed method . This involves one-pot three-component condensations, where the product is generated in situ by the reaction between an aryl aldehyde and 2-aminopyridine or 2-aminopyrazine .Molecular Structure Analysis

The high-resolution crystal structure of a PIM1 inhibitor complex revealed that imidazo[1,2-b]pyridazines interact with the NH2-terminal lobe helix αC rather than with the kinase hinge region . This indicates that these inhibitors are ATP competitive but not ATP mimetic compounds .Chemical Reactions Analysis

Imidazo[1,2-b]pyridazines have been found to specifically interact with and inhibit PIM kinases with low nanomolar potency . This interaction is associated with an increase in the cellular accumulation of certain compounds, suggesting a direct impairment of the transporter .特性

CAS番号 |

943320-60-3 |

|---|---|

製品名 |

IMidazo[1,2-b]pyridazine, 3-[2-(triMethylsilyl)ethynyl]- |

分子式 |

C11H13N3Si |

分子量 |

215.33 g/mol |

IUPAC名 |

2-imidazo[1,2-b]pyridazin-3-ylethynyl(trimethyl)silane |

InChI |

InChI=1S/C11H13N3Si/c1-15(2,3)8-6-10-9-12-11-5-4-7-13-14(10)11/h4-5,7,9H,1-3H3 |

InChIキー |

AUMLXDLZHWMUCA-UHFFFAOYSA-N |

正規SMILES |

C[Si](C)(C)C#CC1=CN=C2N1N=CC=C2 |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

A mixture of 3-bromoimidazo[1,2-b]pyridazine (36.78 g, 0.186 mol; prepared according to Stanovnik, B. et al. Synthesis (1981), 12, 987-989), ethynyltrimethylsilane (21.89 g, 0.223 mol), Pd(PPh3)4 (10.73 g, 9.29 mmol), CuI (5.30 g, 0.028 mol), and diisopropylethylamine (32.4 mL, 0.279 mol) in 150 mL of DMF was stirred at ambient temperature, under an atmosphere of N2, for 1 h. The reaction mixture was concentrated and the crude product was purified by silica gel flash chromatography (eluted with 0-5% MeOH/DCM) to provide 28.46 g of product.

Name

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

Naphthalen-2-yl diethylcarbamate

61912-14-9

6,7-Dimethoxy-1-methylisoquinoline

4594-02-9

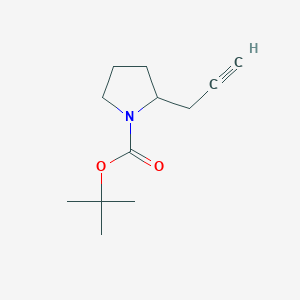

![2-(imidazo[1,2-a]pyridin-2-ylmethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B8805933.png)